APGW-amide

Beschreibung

Eigenschaften

CAS-Nummer |

126675-52-3 |

|---|---|

Molekularformel |

C21H28N6O4 |

Molekulargewicht |

428.5 g/mol |

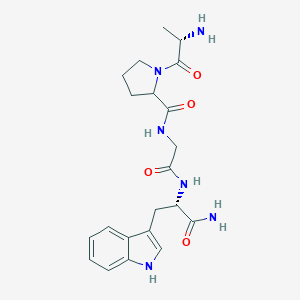

IUPAC-Name |

N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1 |

InChI-Schlüssel |

UIBASYXNWHWBOR-UBZWXBNLSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCCC1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |

Sequenz |

APGW |

Synonyme |

Ala-Pro-Gly-Trp-NH2 alanyl-prolyl-glycyl-tryptophanamide APGW-amide APGWamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Role of APGW-amide in Molluscan Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide APGW-amide (Ala-Pro-Gly-Trp-NH2) is a key signaling molecule in molluscs, exhibiting a diverse range of functions that are crucial for the regulation of reproductive behaviors, neuronal activity, and muscular control. This technical guide provides a comprehensive overview of the primary functions of this compound, consolidating current research findings to serve as a resource for researchers, scientists, and professionals in drug development. This document details the peptide's involvement in male sexual maturation and copulatory conduct, its dual role as both an inhibitory and excitatory neurotransmitter, and its modulatory effects on various muscle tissues. We present quantitative data from key studies in structured tables for comparative analysis, provide detailed experimental protocols for the methodologies cited, and offer visual representations of the underlying signaling pathways and experimental workflows through Graphviz diagrams. This guide aims to facilitate a deeper understanding of this compound's physiological significance and to support future research and the exploration of its potential as a target for pharmacological intervention.

Introduction

This compound is a tetrapeptide neuropeptide that has been identified across numerous molluscan species, where it acts as a neurotransmitter and neuromodulator.[1][2] Its discovery and subsequent research have revealed its integral role in a variety of physiological processes, with a particularly prominent function in the regulation of reproduction.[2][3] This document synthesizes the existing body of knowledge on this compound, focusing on its primary functions, the quantitative aspects of its activity, the experimental approaches used for its study, and the signaling mechanisms through which it exerts its effects.

Primary Functions of this compound

The functional repertoire of this compound in molluscs is extensive, with three primary areas of influence: reproduction, neurotransmission, and muscle modulation.

Regulation of Reproductive Behavior

A substantial body of evidence points to this compound as a critical regulator of male reproductive processes in molluscs.[1][2][4]

-

Male Copulatory Behavior: In species such as the great pond snail, Lymnaea stagnalis, this compound is centrally involved in controlling male copulation.[1][4] Neurons expressing this compound are located in the anterior lobe of the right cerebral ganglion and project to the male copulatory apparatus.[4] Electrical activity in these neurons, leading to the release of this compound, can induce eversion of the preputium, a key event in copulation.[4]

-

Penis Morphogenesis: this compound has been identified as a Penis Morphogenic Factor (PMF).[1][5] Exogenous application of this compound can induce penis growth in male snails in a dose-dependent manner.[1] Furthermore, endogenous levels of the peptide are correlated with penis length.[1][5] This morphogenic role is also implicated in the phenomenon of "imposex," where female snails develop male sexual characteristics, which can be induced by this compound.[5][6]

-

Spawning and Gamete Release: In the Pacific abalone, Haliotis discus hannai, this compound is involved in inducing the final maturation and spawning in both sexes.[2][3] In vivo injections of this compound have been shown to increase the frequency of spawning and the number of released sperm cells in mature males.[3] It also enhances germinal vesicle breakdown in oocytes.[3]

Neurotransmission and Neuromodulation

This compound functions as both an inhibitory and excitatory neurotransmitter, depending on the specific neuron and species.

-

Inhibitory Neurotransmitter: In the African giant snail, Achatina fulica, this compound acts as an inhibitory neurotransmitter, hyperpolarizing more than half of the neuron types tested.[7] This effect is mediated by an increase in membrane permeability to K+ ions.[7]

-

Modulation of Feeding Behavior: In Lymnaea stagnalis, a pair of cerebrobuccal neurons containing this compound, known as the cerebrobuccal white cells (CBWCs), are involved in the modulation of feeding motor output.[8] Stimulation of these neurons can initiate rhythmic feeding motor output, while strong stimulation can disrupt the ongoing buccal rhythm.[8] Bath application of synthetic this compound can also activate feeding motor output in quiescent preparations.[8]

Muscle Modulation

This compound exerts modulatory effects on both contraction and relaxation of various molluscan muscles.[9][10]

-

Presynaptic Modulation: In the anterior byssus retractor muscle (ABRM) of Mytilus and the radula retractor muscle of Rapana, this compound is suggested to act on presynaptic sites to modulate muscle activity.[9]

-

Relaxation of Copulatory Muscles: Consistent with its role in penis eversion, this compound induces relaxation of the penis retractor muscle in Lymnaea stagnalis.[11]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various studies on the effects of this compound.

| Species | Preparation | Effect | Concentration/Dose | Potency (EC50/ED50) | Reference |

| Achatina fulica | Right anterior pallial neurone (RAPN) | Inhibition (outward K+ current) | - | 6.2 x 10-6 M | [7] |

| Haliotis discus hannai | Mature males (in vivo) | Increased spawning frequency and sperm release | 10-3 M | - | [3] |

| Haliotis discus hannai | Fully developed oocytes (in vitro) | Enhanced germinal vesicle breakdown | > 10-7 M | - | [3] |

| Ilyanassa obsoleta | Female snails (in vivo) | Induction of imposex | Threshold dose near 10-16 moles | - | [6] |

| Lymnaea stagnalis | Preputium | Relaxation | 10-7 M to 10-4 M | 3.63 x 10-6 M | [11] |

| Mytilus edulis | Anterior byssus retractor muscle (ABRM) | Blockade of this compound action (by antagonist APGWGNamide) | 10-4 M (antagonist) vs 10-6 M (agonist) | - | [12] |

| Euhadra congenita | Crop | Blockade of this compound action (by antagonist APGWGNamide) | 10-4 M (antagonist) vs 10-6 M (agonist) | - | [12] |

| Aplysia californica | Recombinant receptors (in vitro) | Receptor activation | - | APGWa-R1: 45 nM, APGWa-R2: 2100 nM, APGWa-R3: 2600 nM | [13][14] |

Experimental Protocols

This section details the methodologies employed in key studies to investigate the function of this compound.

Immunohistochemistry and Immunocytochemistry

-

Objective: To localize this compound-immunoreactive neurons and fibers in the central nervous system and peripheral tissues.

-

General Protocol:

-

Tissue Preparation: Tissues (e.g., ganglia, reproductive organs) are dissected and fixed, typically with a fixative such as 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Sectioning: Fixed tissues are embedded in a medium like paraffin (B1166041) or a cryo-embedding medium and sectioned using a microtome or cryostat.

-

Antibody Incubation: Sections are incubated with a primary antibody raised against this compound. This is followed by incubation with a secondary antibody conjugated to a fluorescent marker (e.g., FITC) or an enzyme (e.g., peroxidase) for visualization.

-

Visualization: Labeled sections are examined under a fluorescence microscope or a light microscope after a chromogenic reaction.

-

-

Cited Application: Used to map the distribution of this compound in the nervous system and reproductive organs of Octopus vulgaris, Lymnaea stagnalis, and Idiosepius pygmaeus.[1][15][16]

Western Blotting

-

Objective: To quantify the endogenous levels of this compound in tissue homogenates.

-

General Protocol:

-

Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the homogenate is determined using a standard assay (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody against this compound, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified to determine the relative amount of this compound.

-

-

Cited Application: Used to measure endogenous this compound levels in the mud snail, Ilyanassa obsoleta, and correlate them with penis length.[1][5]

Electrophysiology

-

Objective: To study the effects of this compound on the electrical properties of neurons.

-

General Protocol:

-

Preparation: The central nervous system is dissected and placed in a recording chamber perfused with saline.

-

Recording: Intracellular or whole-cell patch-clamp recordings are made from identified neurons using glass microelectrodes.

-

Peptide Application: this compound is applied to the bath or locally via a puffer pipette at known concentrations.

-

Data Analysis: Changes in membrane potential, input resistance, and firing frequency are recorded and analyzed. For voltage-clamp experiments, the current-voltage relationship of the this compound-induced current is determined.

-

-

Cited Application: Used to characterize the inhibitory effects of this compound on neurons of Achatina fulica and to study the activity of this compound-containing neurons in Lymnaea stagnalis.[4][7]

In Vivo and In Vitro Bioassays

-

Objective: To assess the physiological effects of this compound on whole organisms or isolated tissues.

-

General Protocol (In Vivo):

-

Animal Preparation: Animals are acclimated and divided into control and experimental groups.

-

Peptide Administration: this compound is injected into the body cavity or administered through another appropriate route.

-

Observation and Measurement: Behavioral or physiological parameters (e.g., spawning frequency, penis length) are observed and measured over a defined period.

-

-

General Protocol (In Vitro):

-

Tissue Dissection: A specific muscle or organ is dissected and mounted in an organ bath containing physiological saline.

-

Recording: The contractile activity of the muscle is recorded using a force transducer.

-

Peptide Application: this compound is added to the organ bath at various concentrations to establish a dose-response relationship.

-

-

Cited Application: In vivo injections were used to study the effects on spawning in Haliotis discus hannai and imposex in Ilyanassa obsoleta.[3][6] In vitro muscle preparations were used to characterize the modulatory effects on various molluscan muscles.[9][11]

Signaling Pathways and Molecular Mechanisms

While the complete signaling cascade for this compound is still under investigation in many species, key components have been identified.

This compound Receptors

Recent studies have begun to characterize the receptors that mediate the effects of this compound. In the sea hare Aplysia californica, three G protein-coupled receptors (GPCRs) for this compound have been identified: APGWa-R1, APGWa-R2, and APGWa-R3.[13][14] These receptors exhibit different affinities for this compound, suggesting they may mediate distinct physiological functions.[13][14] The C-terminal Trp-NH2 motif of this compound is crucial for receptor activation.[13][14]

Downstream Signaling

The inhibitory effect of this compound in Achatina fulica neurons is due to an increase in potassium conductance, which leads to hyperpolarization.[7] This suggests that the this compound receptor in these neurons is coupled to a G protein that directly or indirectly activates potassium channels. The involvement of second messenger systems is also likely, though not yet fully elucidated.[1]

Caption: Putative signaling pathway for this compound.

Caption: Experimental workflow for studying this compound function.

Implications for Drug Development

The diverse and critical roles of this compound in molluscan physiology make its signaling system a potential target for the development of novel compounds. For instance, in aquaculture, compounds that modulate this compound signaling could be used to control reproduction in commercially important molluscs. Conversely, antagonists of this compound could be explored for pest control, particularly for invasive snail species.[12][17] The identification of potent and specific antagonists, such as APGWG(Bip)amide and APGWG(dHfe)amide, provides valuable tools for further functional studies and as lead compounds for drug design.[17]

Conclusion

This compound is a pleiotropic neuropeptide in molluscs, with its primary functions centered on the regulation of male reproductive behavior, neurotransmission, and muscle modulation. Its role as a penis morphogenic factor and a modulator of copulatory actions is particularly well-established. The dual nature of its neurotransmitter activity, being both inhibitory and excitatory, highlights its complex role in the molluscan nervous system. The continued elucidation of its signaling pathways, including the characterization of its receptors and downstream effectors, will undoubtedly open new avenues for research and potential applications in aquaculture and pest management. This guide provides a foundational resource for professionals in the field to build upon in their future investigations of this important signaling molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of an identified cerebrobuccal neuron containing the neuropeptide APGWamide (Ala-Pro-Gly-Trp-NH2) in the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 11. researchgate.net [researchgate.net]

- 12. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. The presence of APGWamide in Octopus vulgaris: a possible role in the reproductive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distribution of APGWamide-immunoreactivity in the brain and reproductive organs of adult pygmy squid, Idiosepius pygmaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]

APGW-amide: A Comprehensive Technical Guide on its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, initial characterization, and physiological roles of the neuropeptide APGW-amide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Introduction and Discovery

This compound is a tetrapeptide neuropeptide with the amino acid sequence Alanine-Proline-Glycine-Tryptophan-amide (Ala-Pro-Gly-Trp-NH2). It was first identified in the ganglia of the prosobranch mollusc, Fusinus ferrugineus.[1] Subsequent research has established its widespread presence and significant physiological roles in various molluscan species, primarily as a neurotransmitter and neuromodulator.[2][3] this compound is particularly recognized for its involvement in the regulation of male reproductive behavior and the development of male sexual characteristics.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial characterization studies of this compound.

Table 1: Dose-Dependent Effect of this compound on Penis Morphogenesis in Ilyanassa obsoleta

| This compound Dose (moles) | Penis Length (normalized) | Reference |

| Control | Baseline | [4] |

| 10-16 | Threshold for significant increase | [1] |

| Dose-dependent increase | Correlated with increasing dose | [4][5] |

Note: Specific normalized penis length values were presented graphically in the source material. The table reflects the reported dose-dependent relationship and the threshold of action.

Table 2: Potency of this compound and Related Peptides on Molluscan Muscle Contraction

| Peptide | Relative Potency | Target Muscle | Reference |

| GW-amide | ≥ this compound | Anterior byssus retractor muscle (Mytilus) | [6] |

| This compound | - | Radula retractor muscle (Rapana) | [6] |

| Fthis compound | < this compound | Anterior byssus retractor muscle (Mytilus) | [6] |

| RPCH | < Fthis compound | Anterior byssus retractor muscle (Mytilus) | [6] |

| PGW-amide | < RPCH | Anterior byssus retractor muscle (Mytilus) | [6] |

| W-amide | Little to no effect | Anterior byssus retractor muscle (Mytilus) | [6] |

Table 3: Electrophysiological Effects of this compound on Identified Neurons in Helix aspersa

| Neuron Type | This compound Concentration | Observed Effect | Postulated Mechanism | Reference |

| F1 Neurons | 0.5 - 5 µM | Reversible inhibition of evoked dopaminergic IPSPs | Presynaptic inhibition | [7] |

| F2 Neurons | 0.5 - 10 µM | Inhibition of spike activity, membrane hyperpolarization | Postsynaptic; increase in K+ conductance | [7] |

Experimental Protocols

This section details the methodologies for key experiments involved in the discovery and characterization of this compound.

Peptide Isolation and Purification from Molluscan Ganglia

This protocol outlines a general procedure for the extraction and purification of neuropeptides like this compound from the central nervous system of molluscs.

-

Tissue Collection and Homogenization:

-

Dissect the desired ganglia (e.g., cerebral, pedal, visceral) from the mollusc species of interest on ice.

-

Immediately freeze the collected ganglia in liquid nitrogen and store at -80°C until use.

-

Homogenize the frozen tissue in an acidic extraction solution (e.g., cold acetone, or methanol/water/acetic acid in a 90:9:1 ratio) to precipitate larger proteins and prevent enzymatic degradation.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated material.

-

Collect the supernatant containing the peptides.

-

-

Solid-Phase Extraction (SPE):

-

Acidify the supernatant with an appropriate acid (e.g., trifluoroacetic acid, TFA).

-

Pass the acidified supernatant through a C18 SPE cartridge pre-equilibrated with an acidic aqueous solution.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts and very polar molecules.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).

-

Lyophilize the eluted peptide fraction.

-

-

Multi-Step High-Performance Liquid Chromatography (HPLC) Purification:

-

Reconstitute the lyophilized peptide extract in the initial mobile phase for the first HPLC step.

-

Step 1: Size-Exclusion Chromatography (Optional): Fractionate the crude extract based on molecular size to separate peptides from other small molecules.

-

Step 2: Reversed-Phase HPLC (RP-HPLC) - First Dimension:

-

Inject the peptide fraction onto a C18 RP-HPLC column.

-

Elute the peptides using a linear gradient of increasing acetonitrile concentration in an aqueous solution containing an ion-pairing agent like TFA (e.g., 0-60% acetonitrile in 0.1% TFA over 60 minutes).

-

Collect fractions at regular intervals.

-

-

Step 3: Bioassay or Immunoassay: Screen the collected fractions for biological activity of interest (e.g., muscle contraction, immunoassay with an anti-APGW-amide antibody) to identify fractions containing the peptide.

-

Step 4: Reversed-Phase HPLC (RP-HPLC) - Second and Third Dimensions:

-

Pool the active fractions and subject them to further rounds of RP-HPLC purification using different column chemistries (e.g., C8, phenyl) or different gradient conditions to achieve separation to homogeneity.

-

-

Peptide Sequencing

This classical method determines the amino acid sequence from the N-terminus of a purified peptide.[8][9][10][11]

-

Sample Preparation: Ensure the purified peptide sample is free of salts and detergents. The peptide can be in solution or blotted onto a PVDF membrane.

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the N-terminal amino acid.

-

Cleavage: The sample is treated with anhydrous acid (e.g., trifluoroacetic acid), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal amino acid as a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. The PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

-

Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and identification to determine the sequence of the subsequent amino acid.

Mass spectrometry provides a sensitive and high-throughput method for peptide sequencing.[2][12]

-

Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) if it is a larger protein, or analyzed directly if it is a small peptide like this compound. The sample is then co-crystallized with a matrix on a target plate for MALDI-MS or infused into an electrospray source for ESI-MS.

-

MS Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is determined.

-

Tandem MS Analysis (MS/MS or MS2): The peptide ion of interest is isolated and fragmented by collision-induced dissociation (CID) or other fragmentation methods.

-

Fragment Ion Analysis: The m/z ratios of the resulting fragment ions (b- and y-ions) are measured. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.

Western Blotting for this compound Detection

This protocol is for the detection and semi-quantification of endogenous this compound levels in tissue homogenates.[4][13]

-

Protein Extraction: Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the bands can be quantified using densitometry.

Immunohistochemistry for this compound Localization

This method is used to visualize the distribution of this compound within tissues.[4][14]

-

Tissue Preparation: Fix the tissue of interest (e.g., ganglia, reproductive organs) in a suitable fixative (e.g., 4% paraformaldehyde). Embed the tissue in paraffin (B1166041) or cryo-section it.

-

Antigen Retrieval (if necessary): For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitope.

-

Blocking: Incubate the tissue sections in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.

-

Visualization: If using a fluorescent secondary antibody, visualize the staining using a fluorescence microscope. If using an enzyme-conjugated secondary antibody, add a substrate to produce a colored precipitate and visualize with a light microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.

Caption: Hypothesized signaling pathway for this compound in molluscan neurons and muscle cells.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: A hypothetical workflow for a competitive receptor binding assay for an this compound receptor.

References

- 1. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometric analysis of molluscan neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. bioone.org [bioone.org]

- 6. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acid Sequencing of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Edman degradation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Frontiers | Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis [frontiersin.org]

- 13. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to APGW-amide Precursor Protein Sequence and Cleavage Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuropeptide APGW-amide is a small, biologically active peptide that plays a significant role in regulating various physiological processes in mollusks, particularly those related to reproduction.[1][2] First identified in the ganglia of the gastropod Fusinus ferrugineus, this tetrapeptide, with the amino acid sequence Ala-Pro-Gly-Trp-NH2, is synthesized as part of a larger precursor protein.[3][4] Understanding the structure of this precursor, the precise locations of proteolytic cleavage that release the mature peptide, and the signaling pathways it activates is crucial for elucidating its function and for the development of novel therapeutic agents targeting these systems.

This technical guide provides a comprehensive overview of the this compound precursor protein, detailing its amino acid sequence in several key mollusk species, identifying the putative cleavage sites, and outlining the experimental protocols used for their determination. Furthermore, it visualizes the precursor processing, experimental workflows, and the known signaling pathway of this compound.

This compound Precursor Protein Sequences and Cleavage Sites

The this compound precursor protein, like many neuropeptide precursors, is a multi-functional protein that contains a signal peptide at its N-terminus, which directs it to the secretory pathway. The precursor also contains multiple copies of the this compound sequence, which are liberated through post-translational processing.[3][5] In some species, the precursor may also contain other related peptides.

The processing of the precursor protein is a critical step in the biosynthesis of active this compound. This process is primarily carried out by prohormone convertases (PCs), a family of endoproteases that typically cleave at the C-terminal side of basic amino acid residues, most commonly pairs of basic residues such as Lys-Arg (KR) or Arg-Arg (RR).[5] Following the initial endoproteolytic cleavage, the resulting peptides are often further trimmed by carboxypeptidases to remove the C-terminal basic residues. The final step in the maturation of this compound is the amidation of the C-terminal tryptophan residue, a modification that is crucial for its biological activity. In some instances, further processing by enzymes like dipeptidyl aminopeptidase (B13392206) (DPAP) can occur.[6][7]

Below are the full-length amino acid sequences of the this compound precursor protein from four mollusk species, with the putative dibasic cleavage sites and the this compound sequences highlighted.

Data Presentation: this compound Precursor Protein Characteristics

| Species | NCBI Accession Number | Full-Length Sequence (Amino Acids) | Signal Peptide (Predicted) | Number of this compound Copies |

| Aplysia californica | NP_001191.1 | 224 | 1-23 | 9 |

| Lymnaea stagnalis | CAA44449.1 | 219 | 1-22 | 10 |

| Mytilus edulis | CAA63651.1 | 148 | 1-20 | 0 (Contains related peptides) |

| Biomphalaria glabrata | XP_013076829.1 | 239 | 1-21 | 8 |

Aplysia californica (California Sea Hare) - NP_001191.1

Putative Cleavage Sites: The nine copies of APGWG are flanked by Lys-Arg (KR) dibasic cleavage sites.

Lymnaea stagnalis (Great Pond Snail) - CAA44449.1

Putative Cleavage Sites: The ten copies of APGWG are flanked by Lys-Arg (KR) dibasic cleavage sites.

Mytilus edulis (Blue Mussel) - CAA63651.1

Putative Cleavage and Related Peptides: This precursor in Mytilus edulis does not contain the canonical this compound. Instead, it possesses related peptides: five copies of RPGW-amide, one copy of KPGW-amide, and one copy of TPGW-amide. These are also flanked by Lys-Arg (KR) dibasic cleavage sites.

Biomphalaria glabrata (Bloodfluke Snail) - XP_013076829.1

Putative Cleavage Sites: The eight copies of APGWG are flanked by Lys-Arg (KR) dibasic cleavage sites.

Experimental Protocols for Cleavage Site Identification

The determination of proteolytic cleavage sites is a critical step in characterizing the maturation of neuropeptide precursors. The following sections detail the key experimental methodologies employed for this purpose.

Mass Spectrometry for Neuropeptide Identification and Cleavage Site Mapping

Mass spectrometry (MS) is a powerful analytical technique for identifying and sequencing peptides, making it an indispensable tool for neuropeptidomics.[8][9]

Protocol for Neuropeptide Extraction and LC-MS/MS Analysis:

-

Tissue Dissection and Extraction:

-

Dissect the relevant neural tissue (e.g., ganglia) from the mollusk on a cold plate.

-

Immediately homogenize the tissue in an extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to preserve peptide integrity and precipitate larger proteins.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.

-

Collect the supernatant containing the peptides.

-

Further purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.

-

-

Liquid Chromatography (LC) Separation:

-

Resuspend the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) or nano-LC system equipped with a C18 reversed-phase column.

-

Separate the peptides using a gradient of increasing organic solvent concentration (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

-

-

Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

-

The eluent from the LC system is directly introduced into the mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the eluting peptides.

-

The most intense ions from the MS scan are automatically selected for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

The fragmentation of the peptide backbone generates a series of b- and y-ions.

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein sequence database containing the this compound precursor sequence using software such as Mascot, Sequest, or MaxQuant.

-

The software identifies peptides by matching the experimental fragmentation pattern to the theoretical fragmentation pattern of peptides from the database.

-

The identification of peptides that span the predicted cleavage sites provides experimental validation of the processing events.

-

Edman Degradation for N-terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[10][11][12][13] This technique can be used to confirm the N-terminus of a purified, cleaved peptide, thereby verifying the cleavage site.

Protocol for Edman Degradation:

-

Sample Preparation:

-

The peptide of interest must be purified to homogeneity, typically by HPLC.

-

The purified peptide is immobilized on a solid support (e.g., a PVDF membrane).

-

-

Coupling Reaction:

-

The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

-

-

Cleavage Reaction:

-

The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

-

-

Conversion and Identification:

-

The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

The PTH-amino acid is then identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.

-

-

Cycle Repetition:

-

The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated to determine the sequence of the peptide.

-

Visualization of Pathways and Processes

This compound Precursor Processing

Caption: Processing of the this compound precursor protein.

Experimental Workflow for Cleavage Site Identification

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. borea.mnhn.fr [borea.mnhn.fr]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of molluscan neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis [frontiersin.org]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 13. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

The Evolutionary Trajectory of the APGW-amide Neuropeptide Family: A Technical Guide for Researchers

An in-depth exploration of the discovery, phylogenetic distribution, physiological functions, and putative signaling mechanisms of the APGW-amide neuropeptide family, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The this compound neuropeptide family, characterized by the conserved Ala-Pro-Gly-Trp-amide motif, represents a significant area of research in invertebrate neurobiology. First isolated from the ganglia of the sea snail Fusinus ferrugineus, this tetrapeptide has since been identified in a wide range of molluscan species, where it plays a crucial role in regulating reproductive processes.[1] This technical guide provides a detailed overview of the evolutionary history of the this compound family, its physiological functions, the experimental methodologies used for its study, and its relationship to other neuropeptide families, offering valuable insights for researchers in neuroscience and drug development.

Discovery and Phylogenetic Distribution

The discovery of this compound in the early 1990s opened a new avenue for understanding peptidergic signaling in invertebrates. Subsequent research has revealed its widespread presence across the phylum Mollusca, including gastropods, bivalves, and cephalopods.[1][2][3] The this compound precursor gene exhibits significant variation in the number of peptide copies it encodes, a feature that has been a subject of evolutionary studies.[4][5]

Phylogenetic analyses of this compound precursor sequences indicate a clear separation between gastropod and bivalve lineages, suggesting a divergence of the gene before the evolutionary split of these two major molluscan classes.[6] Interestingly, peptides with similar C-terminal GW-amide motifs have been identified in other invertebrate phyla, hinting at a deeper evolutionary origin of this peptide family.

Evolutionary Relationship with the AKH/RPCH Family

A compelling hypothesis in the evolutionary history of this compound is its proposed ancestral relationship with the adipokinetic hormone (AKH) and red pigment-concentrating hormone (RPCH) family of neuropeptides found in arthropods. This theory is supported by several lines of evidence:

-

Precursor Structure Similarity: Both this compound and AKH/RPCH precursors share a common architecture, typically consisting of a signal peptide, the active peptide, and a related peptide.[4]

-

Gene Structure Homology: The genes encoding these precursors exhibit similarities in their intron-exon organization, suggesting a shared ancestral gene.[4]

-

The "DNA Loss Model": This model postulates that the genes for various neuropeptide families, including this compound and AKH/RPCH, may have evolved from a common ancestral gene through processes of gene duplication and subsequent loss of DNA fragments.[4][7] This model helps to explain the observed structural and functional relationships between these seemingly disparate peptide families.

The current understanding suggests that the this compound and AKH/RPCH families likely arose from a gene duplication event in a common ancestor of protostomes, followed by divergent evolution in the molluscan and arthropod lineages.

Physiological Functions

The primary physiological role of this compound in mollusks is the regulation of male reproductive behavior and physiology. Studies across various species have demonstrated its involvement in:

-

Copulatory Behavior: this compound has been shown to be a key neuromediator in the control of male copulation in several gastropod species.[8]

-

Spermiation and Spawning: In vivo injections of this compound have been shown to induce spawning and increase the number of released sperm in mature male abalone.[6]

-

Penis Morphogenesis: Evidence suggests that this compound may act as a penis morphogenic factor in some gastropods.[9]

-

Muscle Contraction: this compound and its related peptides have been shown to modulate the contraction of various muscles, including those involved in reproduction.[10]

Quantitative Data on Physiological Effects

The following tables summarize some of the quantitative data available on the physiological effects of this compound.

| Species | Tissue/Effect | Peptide Concentration | Observed Effect | Reference |

| Haliotis discus hannai | Spawning in mature males | 10⁻³ M | Increased frequency of spawning and number of released sperm cells (P < 0.05) | [6] |

| Haliotis discus hannai | Germinal vesicle breakdown in oocytes | > 10⁻⁷ M | Enhanced germinal vesicle breakdown (P < 0.05) | [6] |

| Ilyanassa obsoleta | Imposex induction | ~10⁻¹⁶ moles | Threshold dose for significant induction of imposex | [7] |

| Mytilus edulis | Anterior byssus retractor muscle | 10⁻⁶ M | Blocked by 10⁻⁴ M APGWGNamide (antagonist) | [11] |

| Euhadra congenita | Crop | 10⁻⁶ M | Blocked by 10⁻⁴ M APGWGNamide (antagonist) | [11] |

The Putative this compound Receptor and Signaling Pathway

While the this compound receptor has not yet been definitively cloned and characterized, substantial evidence suggests it is a G-protein coupled receptor (GPCR) belonging to the AKH/corazonin/ACP/GnRH receptor superfamily.[2][3][4] This superfamily of receptors is ancient, with origins dating back to the common ancestor of protostomes and deuterostomes.[2]

Based on the signaling mechanisms of other members of this superfamily, it is highly probable that the this compound receptor couples to a G-protein to initiate an intracellular signaling cascade. While the specific G-protein and downstream effectors are unknown, studies on related receptors suggest potential involvement of pathways leading to changes in intracellular calcium levels or cyclic AMP (cAMP).[12][13][14]

The diagram below illustrates a hypothetical signaling pathway for the putative this compound receptor, based on its homology to other members of the AKH/GnRH receptor superfamily.

Caption: Hypothetical signaling pathway of the putative this compound receptor.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the this compound neuropeptide family.

Peptide Identification and Quantification

5.1.1. Tissue Extraction for HPLC-MS

This protocol is adapted from methods used for the identification of neuropeptides in molluscan tissues.[15][16]

-

Tissue Homogenization: Dissect the neural ganglia or other tissues of interest on ice. Homogenize the tissue in an appropriate extraction solvent (e.g., acidified acetone (B3395972) or methanol/chloroform/water).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Drying: Dry the supernatant using a vacuum concentrator.

-

Resuspension: Resuspend the dried extract in a solvent compatible with HPLC (e.g., 0.1% trifluoroacetic acid in water).

-

HPLC Separation: Inject the resuspended sample into an HPLC system equipped with a C18 reverse-phase column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase.

-

Mass Spectrometry Analysis: Analyze the eluted fractions using an electrospray ionization mass spectrometer (ESI-MS) to identify and quantify this compound and related peptides based on their mass-to-charge ratio.

5.1.2. Solid-Phase Peptide Synthesis

This protocol outlines the general steps for the chemical synthesis of this compound for use in physiological and pharmacological studies, based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methods.[11][17][18][19]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Tryptophan) using a coupling reagent (e.g., HATU) and a base (e.g., DIEA). Add this activated amino acid to the resin to form the first peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence (Glycine, Proline, Alanine).

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.

Localization of this compound and its Precursor mRNA

5.2.1. Immunohistochemistry

This protocol is a general guide for localizing this compound-like immunoreactivity in molluscan nervous tissue.[8][14][20]

-

Tissue Fixation: Fix the dissected nervous tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Cryoprotection and Sectioning: Cryoprotect the tissue in a sucrose (B13894) solution, embed in a suitable medium, and cut thin sections using a cryostat.

-

Permeabilization: Permeabilize the tissue sections with a detergent solution (e.g., Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum in PBS).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody raised against this compound overnight at 4°C.

-

Washing: Wash the sections with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Washing and Mounting: Wash the sections again, mount on slides with an anti-fading mounting medium, and visualize using a fluorescence microscope.

5.2.2. In Situ Hybridization

This protocol provides a general workflow for localizing the mRNA encoding the this compound precursor in molluscan tissues, particularly for whole-mount preparations.[21][22][23][24][25][26]

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound precursor mRNA sequence.

-

Tissue Fixation and Permeabilization: Fix whole embryos or dissected tissues in 4% paraformaldehyde and permeabilize with proteinase K.

-

Prehybridization: Incubate the tissue in a hybridization buffer to block non-specific binding sites.

-

Hybridization: Incubate the tissue with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 65°C).

-

Washing: Perform a series of stringent washes to remove unbound probe.

-

Antibody Incubation: Incubate the tissue with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Washing: Wash to remove unbound antibody.

-

Detection: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted into a colored precipitate by the enzyme, revealing the location of the mRNA.

-

Imaging: Document the staining pattern using a microscope.

Experimental and Logical Workflows

The following diagrams illustrate common workflows in this compound research.

Caption: A typical workflow for the discovery and characterization of neuropeptides like this compound.

References

- 1. Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the AKH/corazonin/ACP/GnRH receptor superfamily and their ligands in the Protostomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | EVOLUTION OF SUPERFAMILIES FOR GNRH AND ITS RECEPTOR [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic evolution of the GnRH receptor gene family in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Lymnaea Cardioexcitatory Peptide (LyCEP) Receptor: A G-Protein–Coupled Receptor for a Novel Member of the RFamide Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Cloning, Characterization, and Expression of a G-Protein-Coupled Receptor from Lymnaea stagnalis and Identification of a Leucokinin-Like Peptide, PSFHSWSamide, as Its Endogenous Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The lymnaea cardioexcitatory peptide (LyCEP) receptor: a G-protein-coupled receptor for a novel member of the RFamide neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. borea.mnhn.fr [borea.mnhn.fr]

- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wernerlab.weebly.com [wernerlab.weebly.com]

- 20. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 24. RNA In situ Hybridization in Whole Mount Embryos and Cell Histology Adapted for Marine Elasmobranchs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 26. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]

APGW-amide Gene Expression in the Central Nervous system of Snails: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of APGW-amide gene expression within the central nervous system (CNS) of snails. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the quantitative aspects of this compound expression, the experimental protocols for its study, and the signaling pathways it modulates.

Introduction

The neuropeptide this compound (Ala-Pro-Gly-Trp-NH2) is a significant signaling molecule in the nervous system of mollusks, including snails. It plays a crucial role in regulating a variety of physiological processes, most notably male reproductive behavior and the development of reproductive organs.[1][2][3] Understanding the expression patterns and function of the this compound gene is fundamental to unraveling the complexities of molluscan neurobiology and may offer insights for the development of novel therapeutic agents.

Data Presentation: Quantitative Analysis of this compound Expression

The following tables summarize the quantitative data on this compound expression in the central nervous system of various snail species, compiled from multiple research findings.

| Snail Species | Ganglion/CNS Region | Number of this compound Immunoreactive Neurons | Reference |

| Lymnaea stagnalis | Entire Central Nervous System | 200-250 | [4] |

| Right Anterior Lobe (Cerebral Ganglion) | Majority of the 200-250 total neurons | [4] | |

| Right Ventral Lobe (Cerebral Ganglion) | 30-40 | [4] | |

| Aplysia californica | Right Cerebral Ganglion | 30-40 | |

| Right Pedal Ganglion | 15-20 | ||

| Other Ganglia | ~10 |

| Receptor | Ligand | EC50 Value (nM) | Snail Species | Reference |

| APGWa-R1 | This compound | 45 | Aplysia californica | [5][6] |

| APGWa-R2 | This compound | 2100 | Aplysia californica | [5][6] |

| APGWa-R3 | This compound | 2600 | Aplysia californica | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments utilized in the study of this compound gene expression are provided below. These protocols are generalized from established methods and may require optimization for specific snail species and laboratory conditions.

In Situ Hybridization for this compound mRNA Localization

This protocol is adapted from standard procedures for in situ hybridization in molluscan central nervous systems.

1. Tissue Preparation:

-

Dissect the central nervous system (ganglia) from the snail in cold saline.

-

Fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions of increasing concentration (10%, 20%, 30%) in PBS, each for several hours to overnight at 4°C.

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.

-

Cut frozen sections (10-20 µm) on a cryostat and mount them on RNase-free slides.

2. Probe Synthesis:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. A sense probe should be used as a negative control.

3. Hybridization:

-

Pre-treat sections with proteinase K to improve probe penetration.

-

Pre-hybridize the sections in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C).

-

Hybridize the sections with the DIG-labeled probe in hybridization buffer overnight in a humidified chamber at the determined optimal temperature.

4. Washing and Detection:

-

Perform a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove the unbound probe.

-

Block non-specific binding sites with a blocking solution (e.g., normal sheep serum in Tris-buffered saline with Tween 20 - TBST).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively in TBST.

-

Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.

5. Imaging:

-

Mount the slides with an aqueous mounting medium and visualize under a light microscope.

Immunohistochemistry for this compound Peptide Localization

This protocol outlines the steps for localizing the this compound peptide in snail CNS tissue.

1. Tissue Preparation:

-

Follow the same tissue preparation steps as for in situ hybridization (fixation, cryoprotection, sectioning).

2. Staining:

-

Permeabilize the sections with a detergent such as Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for at least 1 hour.

-

Incubate the sections with a primary antibody raised against this compound overnight at 4°C.

-

Wash the sections thoroughly in PBS with Triton X-100.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash the sections again to remove unbound secondary antibody.

3. Mounting and Imaging:

-

Mount the slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the sections using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR) for this compound Gene Expression Analysis

This protocol is for quantifying the relative expression levels of this compound mRNA.

1. RNA Extraction and cDNA Synthesis:

-

Dissect the desired ganglia and immediately homogenize in an RNA lysis buffer.

-

Extract total RNA using a commercially available kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction:

-

Design and validate qPCR primers specific to the this compound gene and a stable reference gene (e.g., actin or GAPDH).

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.

-

Run the qPCR reaction in a real-time PCR cycler with an appropriate thermal cycling program (denaturation, annealing, and extension steps).

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for the this compound gene and the reference gene in each sample.

-

Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the reference gene expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the general workflows for the experimental protocols described above.

Caption: Proposed this compound signaling pathway via a G-protein coupled receptor.

Caption: Experimental workflow for in situ hybridization.

Caption: Experimental workflow for immunohistochemistry.

Caption: Experimental workflow for qPCR analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. borea.mnhn.fr [borea.mnhn.fr]

- 4. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Neuropeptide APGW-amide: A Key Modulator in Gastropod Reproduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide APGW-amide (Ala-Pro-Gly-Trp-amide) is a neuropeptide widely distributed throughout the Mollusca phylum, playing a crucial role in the regulation of reproductive processes, particularly in gastropods. Its involvement in male sexual behavior, development of reproductive organs, and muscle contractility has made it a significant target for research in neurobiology, reproductive physiology, and even ecotoxicology. This technical guide provides a comprehensive overview of the localization of this compound in the reproductive tissues of gastropods, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Localization of this compound in Reproductive Tissues

This compound has been localized in both the central nervous system (CNS) and peripheral reproductive tissues of numerous gastropod species. The primary methods for its detection have been immunohistochemistry (IHC) and in situ hybridization (ISH), which have revealed a conserved pattern of expression in neurons that innervate the male reproductive organs.

In the great pond snail, Lymnaea stagnalis, a significant population of 200-250 central neurons synthesizes and contains this compound.[1] A majority of these neurons are located in the right anterior lobe of the cerebral ganglion, with projections to the penial nerve.[1] This asymmetrical distribution in the cerebral ganglia, with a predominance in the right ganglion which innervates the asymmetrically located penial complex, is a recurring theme in many gastropod species, including the sea hare Aplysia californica and the slugs Arion ater and Limax maximus.[2]

Immunoreactive varicose fibers containing this compound have been observed in a dense plexus within the penis and preputium, as well as in the vas deferens and prostate gland of Lymnaea stagnalis.[1] In Aplysia californica, this compound-like immunoreactivity is abundant in the walls of the white hemiduct, the muscular wall of the penis, and the penis retractor muscle. In the mud snail, Ilyanassa obsoleta, large patches of immuno-reactive areas are found in the top portion of the visceral mass in males and imposex females.[3]

Quantitative Analysis of this compound

While absolute quantification of this compound in specific reproductive tissues is not widely available, several studies have provided valuable comparative quantitative data, highlighting the peptide's correlation with male reproductive function.

| Species | Tissue/Parameter | Method | Key Findings |

| Ilyanassa obsoleta | Whole animal homogenates | Western Blotting | Endogenous this compound levels are significantly higher in control males compared to control females. A positive correlation (r² = 0.475) exists between male normalized penis length and endogenous this compound levels. Tributyltin (TBT)-treated males, females, and imposex individuals show this compound levels similar to control males.[3][4] |

| Idiosepius pygmaeus (Pygmy Squid) | Brain | Immunocytochemistry | The number of this compound-immunoreactive neurons in the brain is significantly higher in males than in females.[5] |

| Haliotis discus hannai (Pacific Abalone) | Pleuro-pedal ganglion (PPG) | Quantitative PCR | The mRNA expression level of Hdh-APGWamide in the PPG of males is significantly higher at maturity.[6] |

Experimental Protocols

Immunohistochemistry (IHC)

This protocol is a generalized procedure based on methodologies reported for neuropeptide localization in gastropod tissues.

-

Tissue Preparation:

-

Dissect the central nervous system and reproductive organs in a cold saline solution.

-

Fix the tissues in 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer (pH 7.4) for 4-24 hours at 4°C.

-

Rinse the tissues in phosphate-buffered saline (PBS).

-

Cryoprotect the tissues by incubating in a graded series of sucrose (B13894) solutions (e.g., 10%, 20%, 30%) in PBS.

-

Embed the tissues in a suitable medium (e.g., OCT compound) and freeze at -80°C.

-

Cut sections (10-20 µm) on a cryostat and mount on coated glass slides.

-

-

Immunostaining:

-

Wash the sections with PBS.

-

Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody against this compound (diluted in blocking solution) overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Mount the coverslips with an anti-fading mounting medium.

-

Visualize the staining using a fluorescence microscope.

-

In Situ Hybridization (ISH)

This protocol provides a general workflow for the localization of this compound mRNA in gastropod tissues.

-

Probe Preparation:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. A sense probe should be used as a negative control.

-

-

Tissue Preparation:

-

Prepare tissue sections as described for immunohistochemistry (steps 1.1-1.6).

-

-

Hybridization:

-

Wash the sections in PBS.

-

Treat with proteinase K to improve probe penetration.

-

Post-fix with 4% paraformaldehyde.

-

Wash with PBS.

-

Prehybridize the sections in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature.

-

Hybridize the sections with the DIG-labeled probe in the hybridization buffer overnight at an optimized temperature (e.g., 55-65°C).

-

-

Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer to remove the unbound probe.

-

Wash in a suitable buffer (e.g., MABT - maleic acid buffer containing Tween 20).

-

Block non-specific binding with a blocking reagent.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) overnight at 4°C.

-

Wash the sections with MABT.

-

Equilibrate the sections in a detection buffer.

-

Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.

-

Stop the reaction by washing with PBS.

-

Dehydrate the sections and mount with a suitable mounting medium.

-

Signaling and Functional Pathways

This compound exerts its effects on reproductive tissues through specific signaling pathways, leading to physiological responses such as muscle contraction and penis morphogenesis.

Caption: this compound signaling pathway in gastropod reproductive tissues.

This diagram illustrates that neuronal signals or exposure to substances like tributyltin (TBT) can trigger the release of this compound. This peptide then binds to its receptor on target cells, initiating a second messenger cascade. This cascade can lead to two primary physiological outcomes: modulation of muscle contractility, which is essential for copulatory behaviors like penis eversion, and the activation of morphogenetic pathways that control the development and growth of the penis.

Experimental and Logical Workflows

The investigation of this compound localization and function follows a structured experimental workflow.

Caption: Experimental workflow for studying this compound localization.

Conclusion

The neuropeptide this compound is a critical signaling molecule in the reproductive system of gastropods, with a well-documented localization in the neural pathways that control male reproductive organs. The quantitative differences in its expression between sexes and during different life stages underscore its importance in male reproductive physiology. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the precise mechanisms of this compound action and to explore its potential as a target for novel drug development or as a biomarker for environmental endocrine disruption.

References

- 1. researchgate.net [researchgate.net]

- 2. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of APGW-amide in Male Reproductive Behavior of Lymnaea stagnalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The freshwater snail, Lymnaea stagnalis, a simultaneous hermaphrodite, serves as a valuable model organism for neurobiological research, particularly in understanding the neural control of reproductive behaviors. This technical guide provides an in-depth examination of the neuropeptide APGW-amide (Ala-Pro-Gly-Trp-NH2) and its pivotal role in orchestrating male copulatory behavior in this species. The information presented herein is compiled from key scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound is a key neuropeptide that governs a critical component of male sexual behavior in Lymnaea stagnalis: the eversion of the preputium, the penis-carrying structure. This peptide is synthesized by a specific cluster of neurons in the central nervous system and acts peripherally on the male copulatory apparatus. Electrical activity in these neurons directly correlates with the initiation of preputium eversion. In vitro studies have demonstrated that this compound induces relaxation of the preputium muscles, a necessary action for its eversion from the body cavity. This guide details the quantitative effects of this compound, the experimental protocols used to elucidate its function, and the neural circuitry involved.

Quantitative Data on this compound Function

The physiological effects of this compound on the male reproductive organs of Lymnaea stagnalis have been quantified through various experimental paradigms. The following tables summarize the key findings.

Table 2.1: In Vivo Effects of this compound Injection on Preputium Eversion

| Concentration of Injected this compound | Volume Injected | Outcome | Temporal Pattern of Eversion and Retraction |

| 5 x 10⁻⁵ M | 20 µl | Induces eversion of the preputium | No effect on the temporal pattern |

Data sourced from De Boer et al. (1997).[1][2]

Table 2.2: Dose-Response of this compound on In Vitro Preputium Relaxation

| Concentration of this compound (M) | Mean Relaxation Response (Normalized) | Standard Deviation | Number of Preparations (n) |

| 10⁻⁹ | ~0 | - | 4 |

| 10⁻⁸ | Induces relaxation | - | 4 |

| 10⁻⁷ | > 0 | - | 5 |

| 10⁻⁶ | Approaching half-maximal | - | 5 |

| 10⁻⁵ | > Half-maximal | - | 5 |

| 10⁻⁴ | Maximal relaxation | - | 5 |

| 10⁻³ | ~Maximal | - | 4 |

Half-maximal effective concentration (EC₅₀): 3.63 x 10⁻⁶ M[3] This table summarizes the sigmoidal dose-response relationship observed. Relaxation is normalized to the length of the preputium at the start of the experiment. Data adapted from De Boer et al. (1997).[1][3]

Table 2.3: Cellular Localization and Co-expression of this compound

| Neuronal Cluster | Location in CNS | Number of Neurons | Projection Target | Co-localization with Conopressin |

| rAL Neurons | Anterior Lobe of the Right Cerebral Ganglion | 200-250 | Male copulatory apparatus (penis, preputium, prostate, vas deferens) via the penis nerve | 60% of rAL neurons |

Data compiled from Croll and Van Minnen (1992), De Lange et al. (1997), and De Boer et al. (1997).[1][2][4]

Experimental Protocols

The functional role of this compound has been elucidated through a combination of in vivo and in vitro experimental approaches.

In Vivo Injection of Neuropeptides

This protocol is used to assess the behavioral effects of neuropeptides when introduced into the snail's body cavity.

-

Animal Preparation: Adult Lymnaea stagnalis are used.

-

Peptide Preparation: this compound is dissolved in a saline solution to the desired concentration (e.g., 5 x 10⁻⁵ M).

-

Injection: A specific volume (e.g., 20 µl) of the peptide solution is injected into the body cavity of the snail.

-

Behavioral Observation: The snail is placed in a glass tank with continuously perfused water and observed for behaviors associated with male copulation, specifically the eversion of the preputium.

-

Data Recording: The timing of eversion and subsequent retraction of the preputium is recorded. Images or videos can be captured to document the physical changes.

In Vitro Preputium Muscle Relaxation Assay

This protocol measures the direct effect of neuropeptides on the preputium musculature.

-

Dissection: The preputium is dissected from the snail and mounted in an in vitro organ bath containing fresh saline.

-

Transducer Attachment: One end of the preputium is fixed, while the other is attached to a length transducer to continuously measure changes in muscle length (contraction or relaxation).

-

Acclimatization: The preparation is allowed to acclimatize in the saline bath until a stable baseline length is established.

-

Peptide Application: The saline in the bath is replaced with saline containing a known concentration of this compound. A range of concentrations (e.g., 10⁻⁹ M to 10⁻³ M) is tested sequentially.

-

Data Acquisition: The output from the length transducer is recorded, showing relaxation as an increase in length.

-

Washout: Between applications of different concentrations, the organ is washed with fresh saline to return the muscle to its baseline state.

-

Data Analysis: The magnitude of relaxation is measured for each concentration and plotted to generate a dose-response curve.

In Vivo Electrophysiological Recording

This protocol is used to correlate neuronal activity with specific behaviors.

-

Electrode Implantation: A fine wire electrode (e.g., 25 µm stainless steel) is chronically implanted into the anterior lobe of the right cerebral ganglion (rAL) of a living snail.

-

Recovery: The animal is allowed to recover from the implantation procedure.

-